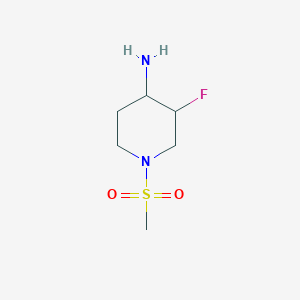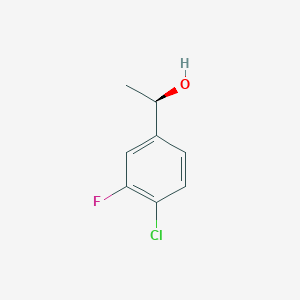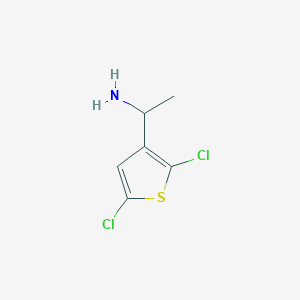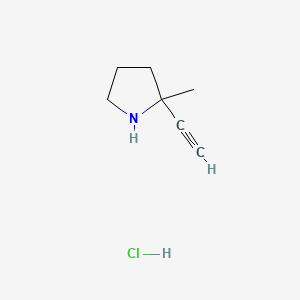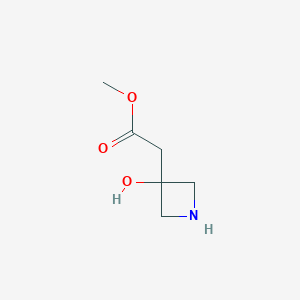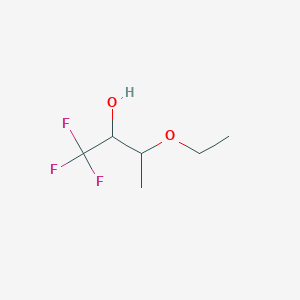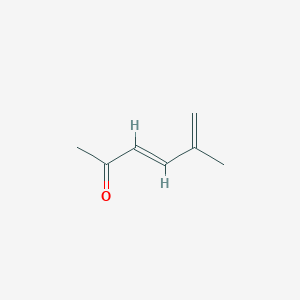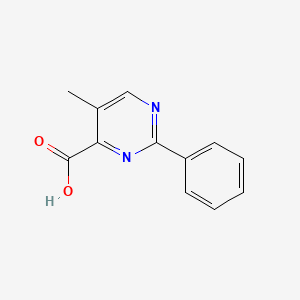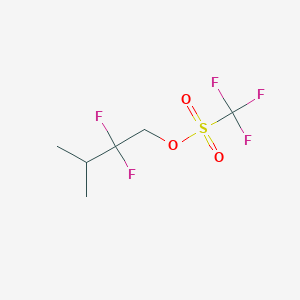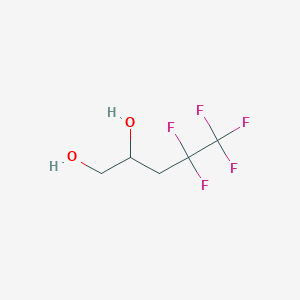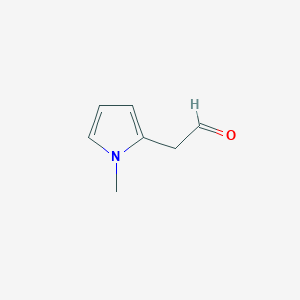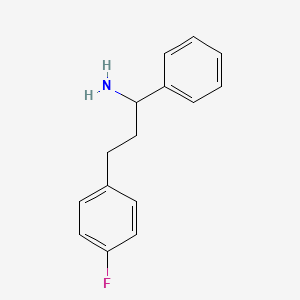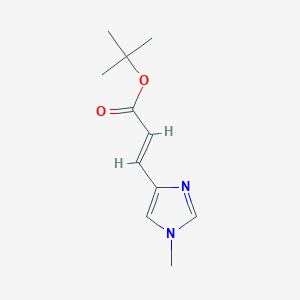
tert-butyl (2E)-3-(1-methyl-1H-imidazol-4-yl)prop-2-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl (2E)-3-(1-methyl-1H-imidazol-4-yl)prop-2-enoate is an organic compound that features a tert-butyl ester group and an imidazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (2E)-3-(1-methyl-1H-imidazol-4-yl)prop-2-enoate typically involves the esterification of the corresponding acid with tert-butyl alcohol. This can be achieved using various catalysts and reaction conditions, such as acid or base catalysis.
Industrial Production Methods
In an industrial setting, the production of this compound might involve large-scale esterification processes, utilizing continuous flow reactors to optimize yield and efficiency. The choice of solvents, catalysts, and purification methods would be tailored to ensure high purity and cost-effectiveness.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the imidazole ring or the alkene moiety.
Reduction: Reduction reactions could target the alkene group, converting it to an alkane.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the tert-butyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products
Oxidation: Products may include oxidized derivatives of the imidazole ring.
Reduction: The major product would be the corresponding alkane.
Substitution: Substituted esters or amides, depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry
The compound can be used as a building block in organic synthesis, particularly in the construction of more complex molecules with biological activity.
Biology
In biological research, derivatives of this compound may be studied for their potential as enzyme inhibitors or receptor ligands.
Medicine
Medicinal chemistry applications might explore the compound’s potential as a drug candidate, particularly for diseases where imidazole derivatives have shown efficacy.
Industry
In the industrial sector, the compound could be used in the synthesis of specialty chemicals or as an intermediate in the production of pharmaceuticals.
Wirkmechanismus
The mechanism by which tert-butyl (2E)-3-(1-methyl-1H-imidazol-4-yl)prop-2-enoate exerts its effects would depend on its specific biological target. Typically, imidazole derivatives interact with enzymes or receptors, modulating their activity through binding interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tert-butyl (2E)-3-(1H-imidazol-4-yl)prop-2-enoate: Lacks the methyl group on the imidazole ring.
Ethyl (2E)-3-(1-methyl-1H-imidazol-4-yl)prop-2-enoate: Has an ethyl ester group instead of a tert-butyl group.
Uniqueness
The presence of the tert-butyl ester group and the methyl substitution on the imidazole ring may confer unique steric and electronic properties, potentially affecting the compound’s reactivity and biological activity.
Eigenschaften
Molekularformel |
C11H16N2O2 |
|---|---|
Molekulargewicht |
208.26 g/mol |
IUPAC-Name |
tert-butyl (E)-3-(1-methylimidazol-4-yl)prop-2-enoate |
InChI |
InChI=1S/C11H16N2O2/c1-11(2,3)15-10(14)6-5-9-7-13(4)8-12-9/h5-8H,1-4H3/b6-5+ |
InChI-Schlüssel |
GLWIZNUQZIEYFL-AATRIKPKSA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)/C=C/C1=CN(C=N1)C |
Kanonische SMILES |
CC(C)(C)OC(=O)C=CC1=CN(C=N1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


